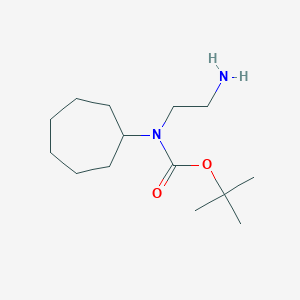![molecular formula C9H9F4NO B1531294 1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol CAS No. 1340387-09-8](/img/structure/B1531294.png)
1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol (TFAP) is a fluorinated amine that is used in a wide range of scientific research applications. It has a unique structure and properties that make it useful in a variety of areas, from organic synthesis to biochemistry. The purpose of
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to the query, has been prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This method provides a highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane, which can be utilized in further chemical transformations, demonstrating the potential of fluoroorganic compounds in synthetic organic chemistry (Shimizu, Sugiyama, & Fujisawa, 1996).
Material Science Applications
Fluorinated polyimides synthesized from multitrifluoromethyl-substituted aromatic diamines exhibit exceptional properties, such as great solubility, excellent thermal stability, and outstanding mechanical properties. These materials also show highly optical transparency and low dielectric constants, making them suitable for applications in electronics and optics (Tao et al., 2009).
Pharmacokinetic Studies
The pharmacokinetic properties of 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, have been studied to understand its behavior in forensic and clinical cases. These studies are crucial for interpreting the effects of new designer drugs on the body (Grumann et al., 2019).
Organic Synthesis and Drug Discovery
Trifluoromethylthiolation and fluoromethylation are important reactions in pharmaceutical and agrochemical compound synthesis. Research has developed shelf-stable, highly reactive electrophilic reagents for trifluoromethylthiolation, enabling the introduction of this functional group into drug molecules under mild conditions, thus enhancing their stability and permeability (Shao et al., 2015).
Photoredox Catalysis
Studies on photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds highlight the development of new protocols for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons. This research is pivotal for creating fluorinated compounds with significant pharmaceutical and agrochemical applications (Koike & Akita, 2016).
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(2-fluoroanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZIQLFPKVQSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(C(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



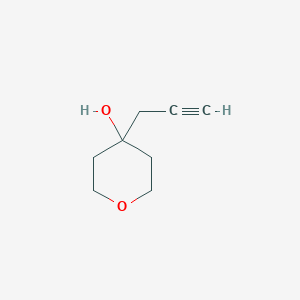
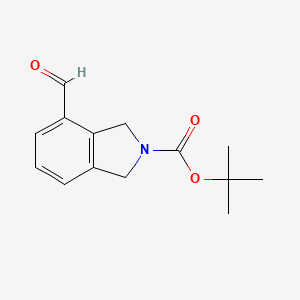


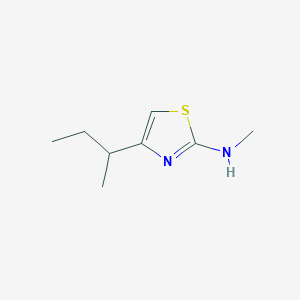
![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)


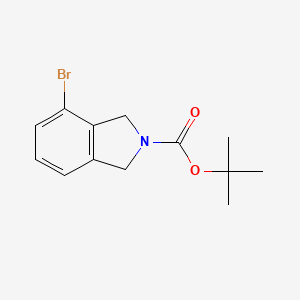
![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)

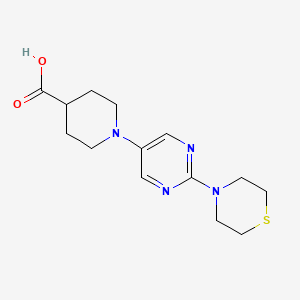
![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
